molecular formula C9H12ClNO2 B3284540 Methyl 2-(phenylamino)acetate hydrochloride CAS No. 78733-46-7

Methyl 2-(phenylamino)acetate hydrochloride

Cat. No.: B3284540
CAS No.: 78733-46-7
M. Wt: 201.65 g/mol
InChI Key: AJHZGVMKIXHMNP-UHFFFAOYSA-N
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Description

Methyl 2-(phenylamino)acetate hydrochloride is an organic compound with the molecular formula C9H11NO2·HCl. It is commonly used in various chemical reactions and has significant applications in scientific research. The compound is known for its role in the synthesis of various pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(phenylamino)acetate hydrochloride can be synthesized through the reaction of methyl chloroacetate with aniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated as a hydrochloride salt by treating the reaction mixture with hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylamino)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Methyl 2-(phenylamino)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with analgesic and anti-inflammatory properties.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(phenylamino)propanoate hydrochloride
  • Ethyl 2-(phenylamino)acetate hydrochloride
  • Methyl 2-(phenylamino)butanoate hydrochloride

Uniqueness

Methyl 2-(phenylamino)acetate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ester group and phenylamino moiety make it a versatile intermediate in organic synthesis, allowing for the formation of a wide range of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

methyl 2-anilinoacetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)7-10-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHZGVMKIXHMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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